molecular formula C17H21NO2S3 B5134057 N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE

Cat. No.: B5134057
M. Wt: 367.6 g/mol
InChI Key: RWXHLBDXOZYHPH-UHFFFAOYSA-N
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Description

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is an organic compound characterized by the presence of sulfonamide and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-methylphenylmethylthio)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfanyl groups may also interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S3/c1-14-3-5-15(6-4-14)13-22-12-11-18-23(19,20)17-9-7-16(21-2)8-10-17/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXHLBDXOZYHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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